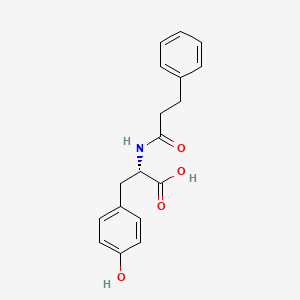
N(beta)-Phenylpropionyltyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(beta)-Phenylpropionyltyrosine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenylpropionyl group attached to the beta position of the amino acid tyrosine. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(beta)-Phenylpropionyltyrosine typically involves the acylation of tyrosine with phenylpropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error. The use of high-purity reagents and solvents is crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N(beta)-Phenylpropionyltyrosine undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenylpropionic acid derivatives.
Reduction: The carbonyl group in the phenylpropionyl moiety can be reduced to an alcohol.
Substitution: The hydroxyl group on the tyrosine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Phenylpropionic acid derivatives.
Reduction: Phenylpropionyl alcohol derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Scientific Research Applications
N(beta)-Phenylpropionyltyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism by which N(beta)-Phenylpropionyltyrosine exerts its effects is primarily through its interaction with specific molecular targets. The phenylpropionyl group can interact with hydrophobic pockets in proteins, altering their function. Additionally, the tyrosine residue can participate in hydrogen bonding and electrostatic interactions, further modulating protein activity. These interactions can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N(alpha)-Phenylpropionyltyrosine: Similar structure but with the phenylpropionyl group attached to the alpha position.
Phenylalanine derivatives: Compounds with a phenyl group attached to the amino acid phenylalanine.
Tyrosine derivatives: Various compounds with modifications on the tyrosine residue.
Uniqueness
N(beta)-Phenylpropionyltyrosine is unique due to the specific positioning of the phenylpropionyl group, which imparts distinct chemical and biological properties. This unique structure allows it to interact differently with molecular targets compared to its analogs, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
74717-57-0 |
|---|---|
Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(3-phenylpropanoylamino)propanoic acid |
InChI |
InChI=1S/C18H19NO4/c20-15-9-6-14(7-10-15)12-16(18(22)23)19-17(21)11-8-13-4-2-1-3-5-13/h1-7,9-10,16,20H,8,11-12H2,(H,19,21)(H,22,23)/t16-/m0/s1 |
InChI Key |
MCWLXSHTRCIDDZ-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















